2-Cyano-N-(5-sulfamoyl-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-Cyano-N-(5-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is a heterocyclic compound that features a benzothiazole ring fused with a sulfonamide group and a cyanoacetamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(5-sulfamoyl-1,3-benzothiazol-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(5-sulfamoyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Condensation Reactions: The active methylene group in the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Cyclization Reactions: It can form heterocyclic compounds through cyclization reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include phenacyl bromide, triethylamine, and various aldehydes and ketones. Reaction conditions often involve boiling ethanol as a solvent and basic catalysts such as triethylamine .
Major Products
The major products formed from these reactions include various heterocyclic derivatives, such as pyrrole derivatives, which are synthesized through cyclocondensation reactions .
Scientific Research Applications
2-Cyano-N-(5-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent due to its benzothiazole moiety, which has shown inhibitory activity against Mycobacterium tuberculosis.
Organic Synthesis: The compound serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest in drug discovery and development.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Cyano-N-(5-sulfamoyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes . The sulfonamide group may also contribute to its biological activity by interacting with enzyme active sites.
Comparison with Similar Compounds
Similar Compounds
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: This compound shares the sulfonamide and acetamide groups but has a thiadiazole ring instead of a benzothiazole ring.
2-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-2-propenamide: This compound features a methoxy group and a pyridine ring, offering different chemical properties and potential biological activities.
Uniqueness
2-Cyano-N-(5-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is unique due to its combination of a benzothiazole ring, sulfonamide group, and cyanoacetamide moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C10H8N4O3S2 |
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Molecular Weight |
296.3 g/mol |
IUPAC Name |
2-cyano-N-(5-sulfamoyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H8N4O3S2/c11-4-3-9(15)14-10-13-7-5-6(19(12,16)17)1-2-8(7)18-10/h1-2,5H,3H2,(H2,12,16,17)(H,13,14,15) |
InChI Key |
RFHQFEFZAWXCQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)N=C(S2)NC(=O)CC#N |
Origin of Product |
United States |
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